molecular formula C8H12N2O2 B2997141 Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate CAS No. 1693562-78-5

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate

Cat. No.: B2997141
CAS No.: 1693562-78-5
M. Wt: 168.196
InChI Key: XPLBGMIJIIDMKM-UHFFFAOYSA-N
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Description

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate typically involves the reaction of 1-methylpyrrole with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar carbamate structure.

    Carbendazim: Another carbamate compound used as a fungicide.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of N-methyl carbamates, which are known for their diverse biological activities. Its chemical structure is characterized by a methyl group attached to a carbamate functional group and a pyrrole moiety, which may influence its interaction with biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with key enzymes and receptors in biological systems. Similar compounds have been shown to affect metabolic pathways and modulate enzyme activities, particularly through reversible inhibition of acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in synaptic clefts . This action can result in various physiological effects, including neurotoxicity under certain conditions.

1. Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated notable activity against various bacterial strains, suggesting that this compound could be explored for potential applications in treating infections.

2. Neurotoxic Effects

As part of the N-methyl carbamate family, this compound may share toxicological profiles with other carbamates. Studies on methomyl, a related carbamate insecticide, reveal that exposure can lead to acute neurotoxic effects in animal models, characterized by symptoms such as tremors and lethargy . The implications for human health are significant, especially regarding occupational exposure in agricultural settings.

3. Endocrine Disruption

Recent investigations into the effects of N-methyl carbamates have suggested potential endocrine-disrupting properties. For instance, methomyl exposure was associated with alterations in metabolic health markers and reproductive organ weights in rodent models . Such findings warrant further research into the endocrine disrupting potential of this compound.

Case Study 1: Acute Toxicity Assessment

A study evaluating the acute toxicity of various N-methyl carbamates found that this compound exhibited significant neurotoxic effects at high doses. The study involved administering varying doses to preweaning rats and monitoring behavioral changes alongside biochemical markers of liver function .

Case Study 2: Metabolic Disruption

Research into methomyl's effects on mouse liver metabolism indicated that exposure led to significant alterations in hepatic lipid metabolism without causing overt liver injury. This finding suggests that similar compounds might disrupt metabolic pathways critical for maintaining homeostasis .

Research Findings Summary

Biological Activity Findings
AntimicrobialPotential activity against various bacteria; further studies required for confirmation.
NeurotoxicityExhibits neurotoxic effects similar to other N-methyl carbamates; requires careful handling.
Endocrine DisruptionAlters metabolic health markers; implications for reproductive health noted in animal studies.
Metabolic EffectsDisrupts hepatic metabolism without causing direct liver injury; further investigation needed.

Properties

IUPAC Name

methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-4-3-7(6-10)5-9-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBGMIJIIDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693562-78-5
Record name methyl N-[(1-methyl-1H-pyrrol-3-yl)methyl]carbamate
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